molecular formula C32H32N2O6 B5892424 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5892424
M. Wt: 540.6 g/mol
InChI Key: RTYGDAVITRRDKH-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound has shown potential in various assays, indicating possible applications in drug discovery and development. Its interactions with biological targets are of particular interest.

Medicine

In medicine, research is ongoing to explore its potential therapeutic effects. The compound’s ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology.

Industry

Industrially, the compound may find applications in the development of new materials and chemical processes. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and aromatic rings This structure imparts distinct chemical and biological properties, setting it apart from similar compounds

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-18-29(32(37)34-22-9-11-24(38-2)12-10-22)30(20-6-5-7-23(35)14-20)31-25(33-18)15-21(16-26(31)36)19-8-13-27(39-3)28(17-19)40-4/h5-14,17,21,30,33,35H,15-16H2,1-4H3,(H,34,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYGDAVITRRDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)O)C(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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